molecular formula C18H17N3O2 B4441505 N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-methylbenzamide

N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-methylbenzamide

Cat. No.: B4441505
M. Wt: 307.3 g/mol
InChI Key: IAJWMGPVMCGGHO-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-methylbenzamide, also known as DBIBB, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-methylbenzamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways involved in cell growth, survival, and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune response.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurodegenerative disease models, this compound has been shown to reduce oxidative stress and inflammation, and improve cognitive function. In inflammation models, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, and attenuate inflammation.

Advantages and Limitations for Lab Experiments

N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-methylbenzamide has several advantages for lab experiments, including its synthetic accessibility, high purity, and potential therapeutic applications in various fields of medicine. However, there are also limitations to its use, including its limited solubility in water, potential toxicity at high concentrations, and the need for further studies to fully elucidate its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-methylbenzamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields of medicine, the identification of its molecular targets and mechanism of action, and the evaluation of its safety and efficacy in preclinical and clinical studies. Additionally, the use of this compound as a chemical probe for the study of HDACs and NF-κB signaling pathways could provide valuable insights into the regulation of gene expression and inflammation.

Scientific Research Applications

N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-methylbenzamide has been investigated for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disease research, this compound has been found to have neuroprotective properties by reducing oxidative stress and inflammation. Inflammation research has also shown that this compound can reduce the production of pro-inflammatory cytokines and chemokines.

Properties

IUPAC Name

N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12-4-2-3-5-14(12)18(22)19-13-6-7-16-15(10-13)20-17-11-23-9-8-21(16)17/h2-7,10H,8-9,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJWMGPVMCGGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N4CCOCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-methylbenzamide
Reactant of Route 3
N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-methylbenzamide
Reactant of Route 4
N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-methylbenzamide
Reactant of Route 5
N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-methylbenzamide
Reactant of Route 6
N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-methylbenzamide

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